molecular formula C11H12O5 B1213916 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid CAS No. 14617-02-8

4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1213916
CAS No.: 14617-02-8
M. Wt: 224.21 g/mol
InChI Key: MMMHZBODZRNHIN-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups attached to a phenyl ring, as well as a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with a suitable reagent to introduce the butanoic acid moiety. One common method involves the use of a Grignard reagent, such as ethyl magnesium bromide, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and signaling pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-16-7-2-3-8(10(13)6-7)9(12)4-5-11(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMHZBODZRNHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932777
Record name 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14617-02-8
Record name NSC78012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights did the X-ray crystal structure provide about the binding mode of 4-(2-hydroxy-4-methoxyphenyl)-4-oxobutanoic acid to PfOMPDC and its implications for future drug design?

A2: The crystal structure of the PfOMPDC-inhibitor complex, resolved at 2.1 Å, provides valuable insights into the inhibitor's binding mode []. It reveals that while the inhibitor occupies the phosphate-binding region, it leaves space unoccupied that normally accommodates the pyrimidine and ribose rings of OMP/UMP []. This finding suggests a strategy for developing more potent inhibitors by designing molecules that occupy these unoccupied spaces, potentially leading to increased binding affinity and specificity []. Therefore, combining structural elements of this compound with moieties mimicking the pyrimidine and ribose rings of OMP/UMP might be a promising avenue for developing novel antimalarial drugs [].

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